1-(2,4-Dimethylphenyl)pyrrolidin-2-one
Description
Contextualization within Pyrrolidinone Chemistry
The pyrrolidinone core is a fundamental five-membered nitrogen-containing heterocycle, technically classified as a lactam—a cyclic amide. researchgate.net Also known as 2-pyrrolidinone (B116388) or butyrolactam, this scaffold is a versatile and valuable building block in organic synthesis and medicinal chemistry. researchgate.net Pyrrolidinone and its derivatives are found in numerous natural products and are integral to the structure of many pharmacologically active agents. frontiersin.orgnih.gov The chemistry of pyrrolidinones is extensive, with numerous synthetic methods developed for their preparation, offering a wide scope for creating diverse molecular architectures. researchgate.net
The parent compound, 2-pyrrolidinone, serves as a precursor in the production of various chemicals. The versatility of the pyrrolidinone ring allows for substitutions at various positions, but modification at the nitrogen atom (position 1) is a common strategy to modulate the compound's physicochemical properties and biological activity. 1-(2,4-Dimethylphenyl)pyrrolidin-2-one is an example of such a modification, where the hydrogen on the nitrogen is replaced by an aryl group, specifically a 2,4-dimethylphenyl moiety. This N-arylation significantly influences the molecule's steric and electronic properties compared to the unsubstituted parent ring.
Below is a table of the basic physicochemical properties of the parent compound, 2-Pyrrolidinone, to provide a baseline for understanding its derivatives.
| Property | Value |
| Chemical Formula | C₄H₇NO |
| Molar Mass | 85.106 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 1.116 g/cm³ |
| Melting Point | 25 °C (77 °F; 298 K) |
| Boiling Point | 245 °C (473 °F; 518 K) |
Significance of N-Aryl Pyrrolidinone Scaffolds in Academic Research
N-aryl pyrrolidinone scaffolds are recognized as privileged structures in drug discovery and medicinal chemistry. nih.gov The attachment of an aryl group to the nitrogen atom of the pyrrolidinone ring creates a molecular framework that is present in a wide array of biologically active compounds. researchgate.net Academic research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities.
The modification of the aryl group attached to the nitrogen allows for the fine-tuning of a compound's biological profile, leading to the development of novel molecules with enhanced drug-like properties. researchgate.net Structure-activity relationship (SAR) studies on various N-aryl pyrrolidinone analogs have revealed that the nature and position of substituents on the aryl ring can have a profound impact on their potency and selectivity for specific biological targets. nih.govnih.gov For instance, research has shown that N-aryl substituted pyrrolidine (B122466) derivatives can act as potent inhibitors for various enzymes and receptors. nih.gov
The academic interest in these scaffolds stems from their proven success in yielding compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netmdpi.com The synthesis of libraries of N-aryl pyrrolidinones is a common strategy in the search for new lead compounds for drug development. nih.govmdpi.com
To illustrate the diverse biological activities associated with this class of compounds, the following table presents examples of different N-aryl pyrrolidinone derivatives and their observed effects in research settings.
| Compound Name | Aryl Group | Documented Biological Activity/Application |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | 4-Acetamidophenyl | Investigated for anticancer and antimicrobial activities. mdpi.com |
| N-aryl-substituted oxybenzyl pyrrolidine acid analogs | Substituted Phenyl | Shown to be potent and balanced PPARα/γ dual agonists (potential antidiabetic agents). nih.gov |
| Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) | 4-Methylphenyl | A potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov |
| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 3,4-Dichlorophenyl | A potent and selective inhibitor of the dopamine transporter (DAT). nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-11(10(2)8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGPTSBJWAIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for 1 2,4 Dimethylphenyl Pyrrolidin 2 One Analogues
Electrophilic Aromatic Substitution on the N-Aryl Moiety
The N-aryl substituent, a 2,4-dimethylphenyl group, is an electron-rich aromatic system that can readily undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups are activating and ortho-, para-directing. youtube.com In the case of the 2,4-dimethylphenyl ring, the positions open for substitution are C3, C5, and C6.
The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The C1 position is attached to the pyrrolidinone nitrogen, which can have a variable electronic influence. Generally, the nitrogen of a lactam is considered to be deactivating due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair into the amide bond. However, the activating influence of the two methyl groups is typically dominant.
Steric hindrance from the methyl groups and the bulky pyrrolidinone ring will also significantly influence the site of electrophilic attack. The C5 position is sterically the most accessible and is activated by both the ortho-methyl group (at C4) and the para-methyl group (at C2). The C3 position is sterically hindered by the adjacent methyl group at C2 and the pyrrolidinone ring at C1. The C6 position is significantly hindered by the ortho-methyl group at C1. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Common electrophilic aromatic substitution reactions applicable to this system include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).
Halogenation: Employing reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3) to install a halogen atom.
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl3. libretexts.org
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dimethyl-5-nitrophenyl)pyrrolidin-2-one |
| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dimethylphenyl)pyrrolidin-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-2,4-dimethylphenyl)pyrrolidin-2-one |
Reactions at the Pyrrolidinone Ring System
Functionalization at Alpha and Beta Positions to the Carbonyl
Functionalization of the pyrrolidinone ring itself offers a direct route to structural analogues. The positions alpha (C3) and beta (C4) to the carbonyl group are key targets for modification.
Alpha-Position (C3): The protons at the alpha-position are acidic and can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents.
Alkylation: Reaction with alkyl halides (R-X).
Aldol (B89426) Addition: Reaction with aldehydes or ketones.
Acylation: Reaction with acyl chlorides or anhydrides.
Beta-Position (C4): Direct functionalization at the beta-position is more challenging. It often requires starting from a precursor that already contains a functional group at this position, such as 4-hydroxyproline, which can be used to synthesize a chiral pyrrolidinone ring. nih.gov Alternatively, strategies involving radical reactions or the use of unsaturated pyrrolidinone precursors (pyrrolin-2-ones) can enable functionalization at the C4 position.
| Position | Reaction Type | Reagents | Product Type |
| Alpha (C3) | Alkylation | 1. LDA2. R-X | 3-Alkyl-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
| Alpha (C3) | Aldol Addition | 1. LDA2. R₂C=O | 3-(1-Hydroxyalkyl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
| Alpha (C3) | Halogenation | 1. LDA2. C₂Cl₆ | 3-Chloro-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Ring-Opening and Rearrangement Reactions
The lactam (cyclic amide) functionality of the pyrrolidinone ring is susceptible to cleavage under various conditions, leading to linear amino acid derivatives. researchgate.net
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-(2,4-dimethylanilino)butanoic acid. This reaction is a fundamental transformation of lactams.
Reductive Cleavage: Treatment with powerful reducing agents can lead to the cleavage of the C-N bond. researchgate.net
Rearrangement Reactions: Certain N-substituted pyrrolidinones can undergo rearrangement reactions, though these are less common. Ring contraction reactions, for instance, have been observed in related heterocyclic systems like pyridines to form pyrrolidines. osaka-u.ac.jpresearchgate.net Selective synthesis of pyrrolidin-2-ones can also be achieved via ring contraction of piperidine (B6355638) derivatives. rsc.org
Derivatization via the Carbonyl Group
The carbonyl group (C2) is a key site for derivatization, primarily through nucleophilic addition or reduction.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH). This reaction converts the 1-(2,4-dimethylphenyl)pyrrolidin-2-one into the corresponding 1-(2,4-dimethylphenyl)pyrrolidine.
Addition of Organometallic Reagents: Reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group. The initial adduct can then undergo further reactions, such as elimination of water, to form enamines or other unsaturated structures.
Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding thiolactam, 1-(2,4-dimethylphenyl)pyrrolidine-2-thione. Thiolactams are valuable intermediates for further synthetic transformations.
| Reaction | Reagents | Product |
| Reduction | LiAlH₄ | 1-(2,4-Dimethylphenyl)pyrrolidine |
| Thionation | Lawesson's Reagent | 1-(2,4-Dimethylphenyl)pyrrolidine-2-thione |
| Grignard Reaction | 1. RMgX2. H₂O | 5-Alkyl-1-(2,4-dimethylphenyl)-3,4-dihydro-2H-pyrrol-2-ol |
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Advanced NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(2,4-Dimethylphenyl)pyrrolidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the pyrrolidinone ring. The three protons on the dimethylphenyl group would likely appear as a singlet and two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups attached to the phenyl ring would each produce a sharp singlet in the upfield region (around δ 2.2-2.5 ppm). The methylene (B1212753) protons of the pyrrolidinone ring would present as multiplets in the aliphatic region of the spectrum. Specifically, the protons adjacent to the nitrogen atom would be deshielded and appear at a higher chemical shift compared to the other methylene groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam would be expected to resonate at a significantly downfield chemical shift (around δ 175 ppm). The aromatic carbons would appear in the region of δ 120-140 ppm, with the carbons bearing the methyl groups showing distinct chemical shifts. The methyl carbons would produce signals in the upfield region (around δ 20 ppm), and the methylene carbons of the pyrrolidinone ring would be observed in the aliphatic region.
2D NMR Techniques: To confirm the assignments from ¹H and ¹³C NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidinone ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | m |
| Pyrrolidinone CH₂ (adjacent to N) | ~3.6 | t |
| Pyrrolidinone CH₂ | ~2.5 | m |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.3 | t |
| Phenyl-CH₃ | 2.2 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~175 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 120 - 130 |
| Pyrrolidinone CH₂ (adjacent to N) | ~45 |
| Pyrrolidinone CH₂ | ~30 |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~18 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide within the lactam ring. This peak would be expected in the region of 1680-1650 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 3100-2850 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1600 and 1475 cm⁻¹), and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to give a strong Raman signal. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The C-H stretching and bending vibrations would also be observable.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| C=O Stretch (Amide) | 1680-1650 | Weak |
| Aromatic C=C Stretch | ~1600, ~1475 | Strong |
| C-N Stretch | 1200-1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
The fragmentation pattern observed in the mass spectrum would also offer structural insights. Common fragmentation pathways for N-aryl lactams could involve cleavage of the pyrrolidinone ring, loss of the carbonyl group as carbon monoxide, and fragmentation of the dimethylphenyl moiety. Analysis of these fragment ions would further support the proposed structure.
Table 4: Expected HRMS Data for this compound
| Ion | Chemical Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₂H₁₅NO | 189.1154 |
| [M+H]⁺ | C₁₂H₁₆NO⁺ | 190.1232 |
| [M+Na]⁺ | C₁₂H₁₅NNaO⁺ | 212.1051 |
X-ray Crystallography for Solid-State Structure Determination
The resulting crystal structure would reveal the planarity of the amide bond within the lactam ring and the dihedral angle between the phenyl ring and the pyrrolidinone ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, which govern the solid-state properties of the compound.
Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl Pyrrolidin 2 One and Its Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the equilibrium geometry. For 1-(2,4-Dimethylphenyl)pyrrolidin-2-one, geometry optimization is performed to find the conformation with the minimum energy. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
| Parameter | Optimized Value (Hypothetical) |
| C-N Bond Length (Amide) | 1.35 Å |
| C=O Bond Length | 1.23 Å |
| Dihedral Angle (Phenyl-Pyrrolidinone) | 45° |
This interactive table presents hypothetical optimized geometrical parameters for this compound based on typical values for similar compounds.
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of molecules. researchgate.netresearchgate.net
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching frequency of the lactam ring, C-N stretching, and various vibrations associated with the aromatic ring.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT can be used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule, providing a theoretical spectrum that can be compared with experimental data.
Electronic Absorption Spectra: The electronic absorption spectrum (UV-Vis) is related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) can be employed to predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption wavelengths and intensities.
| Spectroscopic Parameter | Predicted Value (Hypothetical) |
| C=O Vibrational Frequency | ~1680 cm⁻¹ |
| ¹H NMR Chemical Shift (Aromatic Protons) | 7.0-7.5 ppm |
| ¹³C NMR Chemical Shift (C=O Carbon) | ~175 ppm |
| Electronic Absorption (λmax) | ~260 nm |
This interactive table displays hypothetical spectroscopic parameters for this compound, estimated from computational studies of analogous compounds.
Tautomerism, the interconversion of structural isomers, is a possibility in molecules containing a lactam moiety like this compound. The lactam-lactim tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an iminol. researchgate.netnih.govnih.govresearchgate.net
DFT calculations can be used to determine the relative energies of the lactam and lactim tautomers. researchgate.net By comparing these energies, it is possible to predict which tautomer is more stable and therefore more abundant at equilibrium. nih.govresearchgate.net For 2-pyrrolidone itself, the lactam form is known to be significantly more stable. researchgate.net The presence of the 2,4-dimethylphenyl substituent is unlikely to alter this preference dramatically, though it may slightly influence the energy difference between the two forms.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity and stability of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacadpubl.eu The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. acadpubl.eu
The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring, while the LUMO is likely to be centered on the electron-deficient carbonyl group of the pyrrolidinone ring.
| Orbital | Energy (Hypothetical) | Localization |
| HOMO | -6.5 eV | 2,4-Dimethylphenyl Ring |
| LUMO | -1.2 eV | Pyrrolidin-2-one Ring (C=O) |
| HOMO-LUMO Gap | 5.3 eV | - |
This interactive table presents hypothetical Frontier Molecular Orbital data for this compound, illustrating the expected energy levels and localizations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.netnih.govnumberanalytics.com It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. researchgate.netnih.gov
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms.
Green regions correspond to areas of neutral or near-zero potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.orgacadpubl.eu This analysis interprets the complex electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). The delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor) signifies a stabilizing interaction, the energy of which can be quantified using second-order perturbation theory as the stabilization energy, E(2). materialsciencejournal.orgnih.gov
Key hyperconjugative interactions within this compound include:
Amide Resonance: A strong interaction occurs between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbital of the carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide bond, contributing to its planar geometry and rotational barrier.
Ring Stability: Interactions between the lone pair of the carbonyl oxygen (n(O)) and the antibonding σ* orbitals of adjacent C-C and C-N bonds within the pyrrolidinone ring contribute to the ring's stability.
Aromatic Ring Interactions: Electron delocalization also occurs between the pyrrolidinone ring and the 2,4-dimethylphenyl substituent. This includes interactions from the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring (n(N) → π*(C-C)ring) and vice-versa, from the aromatic π system into the antibonding orbitals of the lactam ring. These interactions influence the rotational orientation of the phenyl ring relative to the pyrrolidinone moiety.
The stabilization energies (E(2)) calculated for these interactions provide a quantitative measure of their importance. A higher E(2) value indicates a more significant interaction. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(N1) | π(C2=O6) | Amide Resonance | 55.80 |
| n(O6) | σ(N1-C2) | Hyperconjugation | 28.50 |
| n(O6) | σ(C2-C3) | Hyperconjugation | 25.15 |
| π(C7-C12)Aromatic | π(C2=O6) | π-Conjugation | 5.40 |
| n(N1) | π*(C7-C8)Aromatic | Hyperconjugation | 4.95 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at the molecular level. rsc.org By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. nih.govrsc.org This approach offers a detailed understanding of how reactants are converted into products, which is often difficult to obtain through experimental methods alone. For N-aryl lactams like this compound, computational studies can illuminate the mechanisms of their synthesis, for instance, through Buchwald-Hartwig amination or other N-arylation reactions.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its geometric coordinates. nih.govresearchgate.net By mapping the PES for a chemical reaction, stationary points such as reactants, products, intermediates, and transition states can be located. arxiv.organu.edu.au The reaction pathway is the minimum energy path connecting reactants to products through one or more transition states.
For the synthesis of this compound from 2-pyrrolidinone (B116388) and 1-bromo-2,4-dimethylbenzene, a computational PES mapping would involve calculating the energy of the system at various points along the reaction coordinate. This would reveal the energy barriers (activation energies) for key steps like oxidative addition, ligand exchange, and reductive elimination, providing a quantitative description of the reaction's feasibility and rate. nih.gov
| Stationary Point | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | 2-Pyrrolidinone + 1-Bromo-2,4-dimethylbenzene + Catalyst | 0.0 |
| TS1 | Transition State for Oxidative Addition | +85.0 |
| Intermediate 1 | Oxidative Addition Complex | -15.0 |
| TS2 | Transition State for Reductive Elimination | +110.0 |
| Products | This compound + HBr + Catalyst | -45.0 |
Many chemical reactions can yield multiple products through competing pathways. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing equilibrium to be established. The major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. This is the thermodynamic product. libretexts.org
Computational investigations can predict the outcome of such reactions by calculating the activation energies for all possible pathways and the relative thermodynamic stabilities of all possible products. pku.edu.cn For example, in a potential subsequent electrophilic substitution on the dimethylphenyl ring of this compound, different isomers could be formed. Computational analysis could determine whether the kinetically favored product (faster formation) is also the thermodynamically favored product (more stable).
| Parameter | Pathway to Product A (Kinetic) | Pathway to Product B (Thermodynamic) |
|---|---|---|
| Activation Energy (Ea) | 90 kJ/mol | 105 kJ/mol |
| Relative Product Stability (ΔG) | -20 kJ/mol | -35 kJ/mol |
| Favored Conditions | Low Temperature | High Temperature |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, optical computing, and data storage. researchgate.netmdpi.com Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties due to intramolecular charge transfer (ICT). nih.gov
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the NLO properties of new molecules. nih.gov Key NLO parameters include the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation. nih.gov
This compound possesses structural features that suggest potential NLO activity. The pyrrolidinone moiety can act as an electron-withdrawing group (acceptor), while the dimethylphenyl group can act as an electron-donating group. This D-A arrangement can facilitate ICT upon excitation, leading to a significant NLO response. Computational studies can predict the polarizability and hyperpolarizability of this compound and guide the design of analogues with enhanced NLO properties by modifying the donor and acceptor groups. nih.gov
| Compound | Mean Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β (esu) |
|---|---|---|
| This compound | 1.85 x 10-23 | 4.50 x 10-30 |
| 1-(2,4-Dinitro-phenyl)pyrrolidin-2-one (Analogue) | 2.10 x 10-23 | 9.75 x 10-30 |
Molecular Docking Studies (focused on interaction mechanisms and binding predictions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. scielo.org.mxnih.gov It is a cornerstone of modern drug discovery, enabling the prediction of binding affinity and the analysis of intermolecular interactions that stabilize the ligand-receptor complex. nih.gov
Analogues of this compound have been investigated for a range of biological activities. researchgate.netmdpi.com Molecular docking studies can be employed to hypothesize the mechanism of action for the title compound against various biological targets. For instance, pyrrolidinone derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) to explore their potential as anti-inflammatory agents. researchgate.net
A typical docking study involves placing the ligand into the binding site of the protein and scoring the different poses based on a scoring function, which estimates the binding free energy. The best-scoring pose reveals the most likely binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov
| Parameter | Value/Description |
|---|---|
| Protein Target | Cyclooxygenase-2 (COX-2) |
| Binding Energy (kcal/mol) | -7.8 |
| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 |
| Types of Interactions | Hydrogen Bond: Carbonyl oxygen with Arg120 |
| Hydrophobic Interaction: Dimethylphenyl group with Val523 | |
| π-π Stacking: Phenyl ring with Tyr355 |
Applications and Advanced Materials Research Involving N Aryl Pyrrolidinones
Role as Synthetic Intermediates in Complex Molecule Construction
The N-aryl pyrrolidinone scaffold is a crucial structural motif found in a wide array of biologically active compounds and pharmaceutical drugs. nih.govnih.gov Their importance lies in their function as versatile building blocks, or synthetic intermediates, for the construction of more complex molecules. nih.gov The pyrrolidinone ring, fused with an aryl group, provides a rigid and chemically modifiable template that chemists can elaborate upon to achieve a desired molecular architecture and functionality.
The synthesis of N-aryl pyrrolidinones can be achieved through various methods, including transition-metal-catalyzed reactions, reductive amination, and cyclization processes. nih.gov This variety of synthetic routes allows for the introduction of diverse functional groups on both the aryl ring and the pyrrolidinone core, making them highly adaptable intermediates. For instance, the modification of the aryl group can lead to the development of novel compounds with enhanced drug-like properties. The ability to construct these intermediates efficiently is central to the synthesis of new therapeutic agents and other complex organic molecules. researchgate.net
Key Synthetic Approaches to N-Aryl Pyrrolidinones: | Synthetic Method | Description | Reference | |---|---|---| | Reductive Amination | A practical method for synthesizing N-aryl-substituted pyrrolidines from diketones and anilines, often catalyzed by metals like iridium. nih.gov | | Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a common method for N-arylation. nih.gov | | Ullmann Condensation | A copper-catalyzed reaction for the formation of N-aryl bonds, representing a classical approach to these structures. nih.gov | | Smiles-Truce Cascade | A metal-free, one-pot synthesis of functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. |
Development of Materials for Organic Electronics
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-aryl pyrrolidinones are being explored for their potential contributions to this field. The electronic characteristics of the N-aryl system can be finely tuned by altering the substituents on the aromatic ring.
One key area of application is in the development of hole-transporting materials (HTMs), which are essential components in devices like perovskite solar cells and OLEDs. mdpi.commdpi.comresearchgate.net An effective HTM must possess specific properties, including high hole mobility, appropriate energy levels to facilitate charge transfer from the active layer, and good thermal and morphological stability. researchgate.net The N-aryl pyrrolidinone structure can be incorporated into larger conjugated systems to influence these properties. The nitrogen atom and the aromatic ring can modulate the electron density and orbital energies of the molecule, which are critical factors for efficient charge transport.
While research is ongoing, the derivatization of organic semiconductor backbones with pyrrolidone moieties is a strategy being investigated to enhance properties like solubility and processability without compromising electronic performance. rloginconsulting.com The inherent polarity of the pyrrolidinone ring can be exploited to improve the solubility of otherwise insoluble conjugated polymers, facilitating their use in solution-processed electronic devices. rloginconsulting.com
Properties of N-Aryl Moieties Relevant to Organic Electronics:
| Property | Relevance |
|---|---|
| Tunable Ionization Potential | The energy level of the highest occupied molecular orbital (HOMO) can be adjusted by substituents on the aryl ring, allowing for better energy level alignment with other materials in a device. |
| Charge Transport | The π-system of the aryl group provides a pathway for charge delocalization and transport, a fundamental requirement for semiconductor materials. |
| Morphological Stability | The rigid structure of the N-aryl pyrrolidinone can contribute to the formation of stable, amorphous films, which is crucial for the longevity and performance of organic electronic devices. |
| Solubility | The pyrrolidinone group can enhance the solubility of larger conjugated molecules, making them suitable for cost-effective fabrication methods like printing. rloginconsulting.com |
Applications in Dye Chemistry
The structural features of N-aryl pyrrolidinones make them suitable components in the design of organic dyes. Azo dyes, which are characterized by the -N=N- functional group, are a major class of synthetic colorants used in various industries. The color of an azo dye is determined by the electronic structure of the entire molecule, particularly the aromatic groups attached to the azo linkage.
Scaffold for Combinatorial Library Synthesis
In modern drug discovery and materials science, the synthesis of large numbers of diverse compounds in a systematic way, known as combinatorial chemistry, is a key strategy for identifying new lead compounds. The N-aryl pyrrolidinone structure serves as an excellent scaffold for building such combinatorial libraries. A scaffold is a core molecular structure to which a variety of chemical building blocks can be attached.
The pyrrolidinone ring is particularly useful as a scaffold because it offers multiple points for chemical modification. rsc.org Functional groups can be introduced at various positions on the heterocyclic ring and on the N-aryl substituent. This allows for the rapid generation of a large library of related but structurally distinct molecules from a common intermediate. These libraries can then be screened for biological activity or desirable material properties. The robust nature of the pyrrolidinone core ensures that it remains intact throughout the various chemical transformations required to build the library.
Challenges and Future Research Directions in 1 2,4 Dimethylphenyl Pyrrolidin 2 One Chemistry
Development of More Sustainable Synthetic Routes (Green Chemistry Principles)
The traditional synthesis of N-aryl lactams often involves multi-step procedures with harsh reagents and significant waste generation. The application of green chemistry principles to the synthesis of 1-(2,4-Dimethylphenyl)pyrrolidin-2-one is a critical area for future research. The goal is to develop more environmentally benign and economically viable synthetic protocols.
Key areas of focus include:
Atom-Economical Reactions: Exploring catalytic C-N bond-forming reactions that maximize the incorporation of all reactant atoms into the final product. For instance, direct amination of γ-butyrolactone with 2,4-dimethylaniline (B123086) using a recyclable catalyst would be a significant advancement over classical methods.
Use of Greener Solvents: Shifting from conventional volatile organic compounds (VOCs) to more sustainable alternatives like water, ethanol (B145695), or supercritical fluids is essential. vjol.info.vn Research into the use of ethanol as a green solvent for the synthesis of 2-pyrrolidinone (B116388) derivatives has shown promise. beilstein-journals.org
Catalytic Approaches: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, can lead to milder reaction conditions, higher selectivity, and easier product purification. For example, iridium-catalyzed transfer hydrogenation has been used for the synthesis of N-aryl-substituted pyrrolidines. mdpi.com
| Synthetic Route | Green Chemistry Principle | Potential Advantages | Challenges |
| Microwave-assisted synthesis | Energy efficiency | Reduced reaction times, higher yields | Scale-up limitations, potential for localized overheating |
| Flow chemistry | Process intensification, safety | Precise control over reaction parameters, enhanced safety for hazardous reactions | Initial setup costs, potential for clogging |
| Biocatalysis | Use of renewable resources, mild conditions | High selectivity, biodegradable catalysts | Limited substrate scope, enzyme stability |
Exploration of Novel Reactivity Patterns for Diversification
The unique electronic and steric environment of this compound, imparted by the 2,4-dimethylphenyl substituent, can be exploited to uncover novel reactivity patterns. This can lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.
Future research in this area could involve:
Directed C-H Functionalization: The ortho-methyl group on the phenyl ring could act as a directing group for the selective functionalization of the aromatic ring, opening up avenues for late-stage modification.
Ring-Opening Polymerization: Investigating the potential of this compound as a monomer in ring-opening polymerization to create novel polyamide structures with tailored properties.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable previously inaccessible transformations and the synthesis of complex molecular architectures.
A reactivity-first approach, potentially aided by robotic systems, could autonomously explore a vast reaction space to identify unexpected and valuable transformations of this compound. chemrxiv.org
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and biological activity of molecules, thereby guiding experimental efforts. researchgate.net For this compound, computational modeling can play a crucial role in several areas:
Conformational Analysis: Determining the preferred conformations of the molecule, which is critical for understanding its interactions with biological targets or its packing in the solid state.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, predict reaction mechanisms, and understand the influence of the 2,4-dimethylphenyl group on the reactivity of the pyrrolidinone ring. beilstein-journals.org
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives, facilitating the design of more potent analogs. researchgate.net
| Computational Method | Application for this compound | Predicted Property |
| Molecular Dynamics (MD) | Simulation of the molecule in different solvent environments | Solvation free energy, conformational flexibility |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways | HOMO/LUMO energies, reaction barriers, spectroscopic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Prediction of the activity of new derivatives |
Integration into Supramolecular Assemblies and Functional Materials
The rigid N-aryl lactam scaffold of this compound makes it an attractive building block for the construction of supramolecular assemblies and functional materials. The 2,4-dimethylphenyl group can influence the packing and intermolecular interactions, leading to materials with unique properties.
Potential research directions include:
Crystal Engineering: Studying the solid-state packing of this compound and its derivatives to design crystalline materials with desired properties, such as specific optical or electronic characteristics.
Liquid Crystals: Exploring the potential of derivatives of this compound to exhibit liquid crystalline behavior, which could have applications in display technologies.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Functionalizing the molecule with coordinating groups to enable its use as a ligand for the construction of coordination polymers or MOFs with porous structures for applications in gas storage or catalysis.
High-Throughput Synthesis and Screening Methodologies for Structure-Property Relationship Studies
To efficiently explore the chemical space around this compound and establish clear structure-property relationships, high-throughput synthesis and screening (HTS) methodologies are indispensable. combichemistry.com These approaches allow for the rapid generation and evaluation of large libraries of compounds. scienceintheclassroom.org
Key aspects for future development include:
Automated Synthesis: Implementing robotic platforms for the parallel synthesis of a library of derivatives of this compound with variations in the pyrrolidinone ring or the aromatic substituent. scienceintheclassroom.org
Miniaturized Assays: Developing miniaturized and rapid screening assays to evaluate the properties of the synthesized compounds, such as their biological activity or material characteristics. nih.govnih.gov
Data Analysis and Machine Learning: Utilizing machine learning algorithms to analyze the large datasets generated from HTS to identify trends, build predictive models, and guide the design of the next generation of compounds.
| High-Throughput Technique | Application to this compound Research | Potential Outcome |
| Parallel Synthesis | Rapid generation of a library of analogs | Efficient exploration of structure-activity relationships |
| High-Throughput Screening (HTS) | Rapid evaluation of biological or material properties | Identification of lead compounds with desired characteristics |
| Lab-on-a-Chip Technology | Miniaturized synthesis and analysis | Reduced reagent consumption and waste |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-Dimethylphenyl)pyrrolidin-2-one?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, derivatives of pyrrolidin-2-one can be synthesized by reacting substituted anilines with cyclic ketones or esters under acidic conditions. A catalytic amount of sulfuric acid has been used for esterification in related compounds, as seen in the synthesis of 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one . Additionally, ultrasound-promoted synthesis methods (e.g., for 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones) highlight the role of solvent choice and reaction time in optimizing yields . Cross-coupling reactions with aryl halides or triflates may also be employed, as demonstrated in the synthesis of triazolothiadiazine derivatives .
Q. How is X-ray crystallography utilized for structural elucidation of pyrrolidin-2-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for unambiguous structural determination. For example, SHELX software has been widely used to refine small-molecule structures, including pyrrolidinone derivatives, by analyzing intensity data and solving phase problems . Proper crystal growth conditions (e.g., slow evaporation from polar solvents) and data collection parameters (e.g., resolution limits, twinning analysis) are critical for high-quality datasets .
Q. What safety protocols are essential when handling pyrrolidin-2-one derivatives?
- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds recommend:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., 2-pyrrolidinone derivatives can cause respiratory irritation ).
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key parameters include:
- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency in esterification steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Microwave or ultrasound-assisted synthesis reduces reaction time and minimizes side products .
- Workup Strategies : Column chromatography with gradients of ethyl acetate/hexane is effective for purification .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data during characterization?
- Methodological Answer :
- NMR Analysis : Ensure deuterated solvent purity and calibrate chemical shifts using internal standards (e.g., TMS). For pyrrolidin-2-ones, compare coupling constants (e.g., J values for adjacent protons) to confirm stereochemistry .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns and rule out adducts. For example, a peak at m/z 296 in a related compound was attributed to [M+H]⁺ .
- Cross-Validation : Combine with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) and elemental analysis .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer :
- Cardiovascular Studies : Rodent isolated heart models (Langendorff preparation) can evaluate antiarrhythmic effects, as demonstrated for S-61 and S-73 (pyrrolidin-2-one derivatives with α1-adrenolytic activity) .
- Enzyme Assays : Fluorescence-based assays (e.g., CXCR4 signaling modulation ) or radioligand binding assays for receptor affinity.
- Cell Viability : MTT assays using human cell lines (e.g., HEK-293) to assess cytotoxicity .
Q. How does computational modeling contribute to understanding the reactivity of pyrrolidin-2-one derivatives?
- Methodological Answer :
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.
- Docking Studies : Simulate interactions with biological targets (e.g., α1-adrenergic receptors) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess conformational stability in solvent environments (e.g., water vs. lipid bilayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
